molecular formula C15H14ClN5 B12249437 N-[(2-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine

N-[(2-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine

Cat. No.: B12249437
M. Wt: 299.76 g/mol
InChI Key: YSKBOGOIXARDEL-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of purine derivatives, which are known for their diverse biological activities. The presence of a chlorophenyl group and a cyclopropyl group in its structure suggests that it may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine typically involves the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of cyclization reactions starting from suitable precursors such as aminoimidazole derivatives.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction using diazomethane or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Known for their anticancer and antibacterial activities.

    Indole Derivatives: Exhibiting a wide range of biological activities, including antiviral and anti-inflammatory effects.

Uniqueness

N-[(2-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine is unique due to its specific combination of a purine core with chlorophenyl and cyclopropyl groups. This unique structure may confer distinct pharmacological properties compared to other similar compounds.

Conclusion

This compound is a compound with significant potential in various scientific and industrial applications. Its unique structure and diverse reactivity make it a valuable subject of study in medicinal chemistry and related fields. Further research is needed to fully explore its therapeutic potential and optimize its synthesis and application.

Properties

Molecular Formula

C15H14ClN5

Molecular Weight

299.76 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-9-cyclopropylpurin-6-amine

InChI

InChI=1S/C15H14ClN5/c16-12-4-2-1-3-10(12)7-17-14-13-15(19-8-18-14)21(9-20-13)11-5-6-11/h1-4,8-9,11H,5-7H2,(H,17,18,19)

InChI Key

YSKBOGOIXARDEL-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4Cl

Origin of Product

United States

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